molecular formula C10H10F3NO2S2 B062136 2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide CAS No. 175276-83-2

2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide

Cat. No. B062136
M. Wt: 297.3 g/mol
InChI Key: MUDDTUQATCGWDY-UHFFFAOYSA-N
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Description

The study of compounds containing trifluoromethyl groups, such as "2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide," is significant due to their applications in developing pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group often enhances the bioactivity and stability of these compounds.

Synthesis Analysis

The synthesis of related trifluoromethyl-containing compounds involves various strategies, including the use of powerful metal-free thiophiles for activating thioglycosides (Crich and Smith, 2001) and Lewis acid-catalyzed reactions for synthesizing sulfur analogues (Adibi et al., 2007).

Molecular Structure Analysis

Detailed structural analysis, such as the study by Awasabisah et al. (2015), reveals the crystal structure of organic compounds with trifluoroacetamide substituents, offering insights into their three-dimensional supramolecular architecture sustained by various interactions (Awasabisah, Powell, & Richter‐Addo, 2015).

Chemical Reactions and Properties

Reactions involving trifluoromethyl groups include cycloadditions for synthesizing benzo-fused heterocycles (Ikawa et al., 2015) and chemoselective thioacetalization (Wu and Zhu, 2008).

Physical Properties Analysis

Studies on related compounds, such as the efficient synthesis of benzofurans (Sheng, Fan, & Wu, 2014), contribute to understanding the physical properties of trifluoromethyl-containing compounds.

Chemical Properties Analysis

The chemical properties of similar compounds, like their reactivity in Suzuki–Miyaura cross-coupling reactions (Noreen et al., 2017), highlight the versatility of trifluoromethyl groups in synthetic chemistry.

Scientific Research Applications

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid, due to its high protonating power and low nucleophilicity, is a versatile reagent in organic synthesis, particularly in electrophilic aromatic substitution reactions. Its efficiency in promoting the synthesis of new organic compounds, including carbon-carbon and carbon-heteroatom bonds, underscores its utility in medicinal chemistry and material science (Kazakova & Vasilyev, 2017).

Trifluoromethylation and Sulfonylation

The application of trifluoromethanesulfonyl chloride in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds highlights the compound's importance in introducing trifluoromethyl groups into organic molecules. This process is crucial for developing pharmaceuticals and agrochemicals with enhanced metabolic stability and bioavailability (Chachignon, Guyon, & Cahard, 2017).

Environmental Degradation of Polyfluoroalkyl Chemicals

Research into the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to the compound due to their fluorinated moieties, is significant for understanding the environmental fate of such substances. This area of study is crucial for assessing the biodegradability and potential environmental impact of fluorinated compounds, including their transformation into perfluoroalkyl acids (Liu & Avendaño, 2013).

Ecotoxicology and Environmental Fate

The investigation of perfluorinated compounds, including sulfonic and carboxylic acids, in various environmental and biological matrices, provides insights into their persistence, bioaccumulation, and potential toxicity. This research informs the regulatory assessment and management of fluorinated compounds, underscoring the need for novel, environmentally benign alternatives (Rayne & Forest, 2009).

properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2S2/c11-10(12,13)8-3-1-2-7(4-8)5-18(15,16)6-9(14)17/h1-4H,5-6H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDDTUQATCGWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380529
Record name {[3-(Trifluoromethyl)phenyl]methanesulfonyl}ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide

CAS RN

175276-83-2
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]sulfonyl]ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[3-(Trifluoromethyl)phenyl]methanesulfonyl}ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175276-83-2
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